molecular formula C9H6FN3O2 B1463413 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1519149-59-7

4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B1463413
CAS No.: 1519149-59-7
M. Wt: 207.16 g/mol
InChI Key: VIJSVQBIRMWISX-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a carboxylic acid group

Scientific Research Applications

4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use and how well it performs in that role. If it’s a drug, future directions might include clinical trials. If it’s a reagent in a chemical reaction, future directions might include finding new reactions it can be used in .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The fluorophenyl group is introduced via a fluorinated precursor, and the carboxylic acid group is often added through subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the triazole ring or the fluorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the triazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or fluorophenyl moieties .

Comparison with Similar Compounds

  • 4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • 4-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • 4-(3-Methylphenyl)-1H-1,2,3-triazole-5-carboxylic acid

Comparison: Compared to its analogs, 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity. This makes it particularly valuable in medicinal chemistry for improving the pharmacokinetic properties of drug candidates .

Properties

IUPAC Name

5-(3-fluorophenyl)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-3-1-2-5(4-6)7-8(9(14)15)12-13-11-7/h1-4H,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJSVQBIRMWISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 2
4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 3
4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 5
4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 6
4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

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